2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is a chemical compound characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable precursor with hydrazine to form the triazole ring, followed by alkylation to introduce the butanoic acid side chain . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the butanoic acid moiety.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of triazole N-oxides, while reduction can yield partially or fully reduced triazole derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s triazole ring is known for its ability to interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes or disrupt biological pathways. This interaction can lead to the inhibition of cell proliferation in cancer cells or the modulation of enzyme activity in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler compound with a similar triazole ring structure but lacking the butanoic acid side chain.
3,5-Dimethyl-1,2,4-triazole: Another derivative with two methyl groups on the triazole ring, similar in structure but with different chemical properties.
4-(Dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid: A compound with a benzoic acid moiety instead of butanoic acid, used in different applications.
Uniqueness
2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is unique due to the combination of the triazole ring and the butanoic acid side chain. This combination imparts specific chemical properties, such as enhanced solubility and the ability to form stable complexes with metal ions. These properties make it particularly useful in applications where stability and reactivity are crucial .
Biological Activity
2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is a synthetic compound featuring a triazole ring, which is known for its significant biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential as an enzyme inhibitor and anticancer agent.
The molecular formula of this compound is C8H13N3O2, with a molecular weight of 183.21 g/mol. The compound's structure includes a triazole ring that enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C8H13N3O2 |
Molecular Weight | 183.21 g/mol |
IUPAC Name | 2-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid |
InChI | InChI=1S/C8H13N3O2/c1-4-6(8(12)13)7-10-9-5(2)11(7)3/h6H,4H2,1-3H3,(H,12,13) |
The biological activity of this compound primarily arises from its ability to interact with various biological molecules. The triazole ring can form hydrogen bonds and coordinate with metal ions, which facilitates the inhibition of enzymes involved in critical metabolic pathways. This interaction can lead to the modulation of cell proliferation and apoptosis in cancer cells.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
1. Anticancer Activity:
Studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance:
- In vitro assays indicated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
2. Enzyme Inhibition:
The compound's triazole moiety is known for its role in the design of enzyme inhibitors. It has been reported to effectively inhibit specific enzymes that are crucial for tumor growth and survival.
3. Antimicrobial Properties:
There is emerging evidence suggesting that triazole derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. This property expands the potential applications of this compound in treating infections .
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antitumor Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazole compounds and evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values comparable to standard chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
A mechanistic study explored how this compound interacts with protein targets involved in cancer progression. Molecular dynamics simulations revealed that the compound binds effectively to active sites on target proteins through hydrophobic interactions and hydrogen bonding .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-4-6(8(12)13)7-10-9-5(2)11(7)3/h6H,4H2,1-3H3,(H,12,13) |
InChI Key |
RVHVVVYYKKTWAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN=C(N1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.